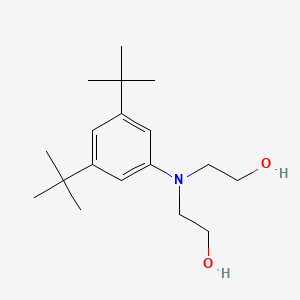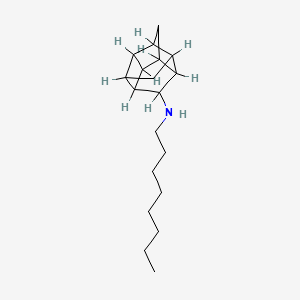
8-(Octylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Octylamino)pentacyclo(5400(sup 2,6)0(sup 3,10)0(sup 5,9))undecane is a complex organic compound characterized by its unique pentacyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane typically involves multiple steps, starting from cyclopentadiene and 1,4-benzoquinone. The process includes a Diels-Alder reaction, followed by [2+2] photo-cycloaddition and Huang-Minlong reduction . The optimal conditions for the Diels-Alder reaction are a reaction temperature of -11°C and a reaction time of 3 hours. For the [2+2] photo-cycloaddition, acetone is used as the solvent, with a raw materials concentration of 2 g/125 mL and a reaction time of 23 hours .
Industrial Production Methods
While specific industrial production methods for 8-(Octylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Octylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reagents and conditions for these reactions depend on the desired outcome.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
8-(Octylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane has several scientific research applications:
Medicine: Investigated for its potential use in drug delivery systems due to its stable structure.
Industry: Utilized in the development of advanced materials with high energy density and stability.
Mécanisme D'action
The mechanism of action of 8-(Octylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane involves its interaction with molecular targets through its high-energy density and stable structure. The compound can release energy upon undergoing chemical reactions, making it useful in applications requiring high energy output. The specific molecular pathways involved depend on the context of its use, such as fuel additives or drug delivery systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane-8,11-dione
- Pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane
Uniqueness
8-(Octylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane is unique due to the presence of the octylamino group, which can influence its reactivity and potential applications. This functional group can enhance the compound’s solubility in organic solvents and its interaction with other molecules, making it more versatile compared to its analogs.
Propriétés
Numéro CAS |
136375-94-5 |
|---|---|
Formule moléculaire |
C19H31N |
Poids moléculaire |
273.5 g/mol |
Nom IUPAC |
N-octylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine |
InChI |
InChI=1S/C19H31N/c1-2-3-4-5-6-7-8-20-19-16-12-10-13-15-11(12)9-14(16)17(15)18(13)19/h11-20H,2-10H2,1H3 |
Clé InChI |
YJCSNXASFMCCDI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNC1C2C3CC4C1C5C2CC3C45 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


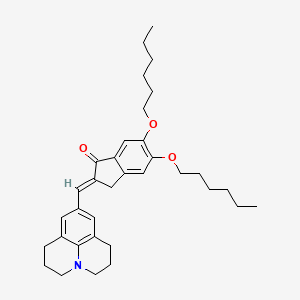
![disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12728166.png)


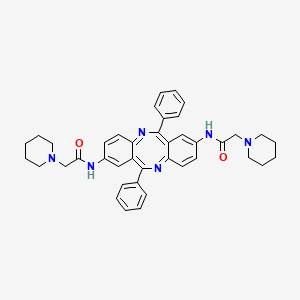

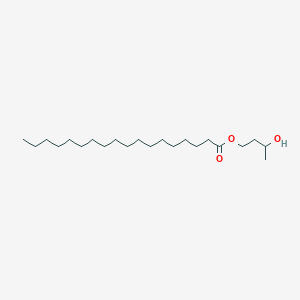


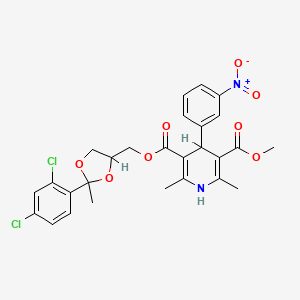

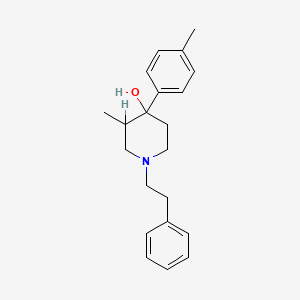
![[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile](/img/structure/B12728243.png)
